molecular formula C26H38O12 B1249186 Junceellolide L

Junceellolide L

Cat. No.: B1249186
M. Wt: 542.6 g/mol
InChI Key: LRIPAABNJGNVOX-SEILVQEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Junceellolides are a class of briarane-type diterpenoids primarily isolated from gorgonian corals of the genera Junceella and Dichotella. These compounds are characterized by a highly oxygenated bicyclic framework with variations in substituents (e.g., acetyl, chlorine, methoxy groups) that influence their bioactivity . For example, Junceellolide C (C₂₆H₃₃O₉Cl) features a 3E,5(16)-diene system and a chlorine atom at C-6, critical for its anti-HBV activity . Junceellolides M-P, isolated from Junceella gemmacea, lack cytotoxic effects but share structural motifs with active analogs, such as γ-lactone rings (IR peaks at 1760–1781 cm⁻¹) and chlorine substitutions .

Properties

Molecular Formula

C26H38O12

Molecular Weight

542.6 g/mol

IUPAC Name

[(1S,2S,3R,4R,7S,8R,9R,12S,13S,14S,17R)-2,14-diacetyloxy-3,8,9-trihydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadecane-17,2'-oxirane]-12-yl] acetate

InChI

InChI=1S/C26H38O12/c1-12-22(31)38-21-19(30)23(5,32)9-7-16(35-13(2)27)24(6)17(36-14(3)28)8-10-25(11-34-25)18(24)20(26(12,21)33)37-15(4)29/h12,16-21,30,32-33H,7-11H2,1-6H3/t12-,16-,17-,18+,19+,20-,21-,23+,24-,25-,26+/m0/s1

InChI Key

LRIPAABNJGNVOX-SEILVQEKSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](CC[C@@]([C@@H]2O)(C)O)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(CCC(C2O)(C)O)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O

Synonyms

junceellolide L

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and bioactivities of Junceellolides and related briarane diterpenoids:

Compound Source Molecular Formula Key Structural Features Bioactivity (IC₅₀/EC₅₀) References
Junceellolide C Ellisella sp. C₂₆H₃₃O₉Cl 3E,5(16)-diene; Cl at C-6 Anti-HBV (DNA/RNA reduction)
Junceellolide D Junceella juncea C₂₆H₃₄O₁₀Cl Acetyl at C-16; Δ³,⁵ conjugated diene Antifouling (EC₅₀: 0.004 µg/mL)
Junceellolide M Junceella gemmacea C₂₇H₃₆O₁₁ Methoxy at C-16; γ-lactone No cytotoxicity (IC₅₀ ≥40 µM)
Junceellolide N Junceella gemmacea C₂₆H₃₃O₁₀Cl Cl at C-16; Z-configuration Δ³,⁵ diene Inactive in tumor assays
Praelolide Dichotella gemmacea C₂₆H₃₅O₁₀Cl Cl at C-6; E-configuration Δ³,⁵ diene Antifouling (EC₅₀: 16.7 µM)

Key Findings

Anti-HBV Activity :

  • Junceellolide C inhibits HBV DNA replication (HepAD38 cells) by targeting cccDNA transcription and degradation. Its 3E,5(16)-diene system and C-6 chlorine are essential for activity .
  • In contrast, Junceellolide B (structurally similar but with a C-7 hydroxyl) shows weaker activity, emphasizing the role of substituent positioning .

Antifouling Properties :

  • Junceellolide D and Praelolide exhibit potent antifouling effects against Balanus amphitrite larvae. Junceellolide D’s low EC₅₀ (0.004 µg/mL) correlates with its acetyl group at C-16, enhancing hydrophobicity .

This inactivity may arise from their lack of critical substituents (e.g., chlorine at C-6) .

Chlorine Substitutions :

  • Chlorine at C-6 (Junceellolide C) or C-16 (Junceellolide N) modulates bioactivity. Chlorine’s electronegativity enhances binding to biological targets, as seen in anti-HBV and antifouling effects .

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of Junceellolide L, and how should they be systematically evaluated?

Methodological Answer:
Synthesis optimization requires a factorial experimental design to assess variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, a central composite design (CCD) can identify interactions between parameters and their impact on yield. Purity should be validated via HPLC (≥95%) and NMR spectroscopy, with reproducibility ensured by triplicate trials under controlled conditions. Detailed protocols for isolating intermediates and final products must be documented, including chromatographic gradients and crystallization conditions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell line specificity, incubation time) or compound purity. A meta-analysis of raw datasets (if available) should be conducted to normalize data against positive/negative controls. Statistical tools like ANOVA or mixed-effects models can quantify inter-study variability. Replicating key experiments under standardized protocols (e.g., OECD guidelines) and cross-validating with orthogonal assays (e.g., enzymatic vs. cell-based) are critical .

Basic: What spectroscopic and crystallographic techniques are essential for unambiguous structural elucidation of this compound?

Methodological Answer:
High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves stereochemistry. Single-crystal X-ray diffraction is definitive for absolute configuration determination. For amorphous samples, electronic circular dichroism (ECD) combined with computational DFT simulations provides stereochemical insights. Purity must be ≥98% (HPLC) to avoid confounding signals .

Advanced: What computational strategies are effective in predicting this compound’s molecular targets and binding affinities?

Methodological Answer:
Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can identify plausible binding pockets and stability. Pharmacophore mapping and quantitative structure-activity relationship (QSAR) models refine selectivity predictions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is necessary to confirm computational findings .

Basic: How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity in vitro?

Methodological Answer:
Use a logarithmic dilution series (e.g., 0.1–100 μM) across at least three biological replicates. Include vehicle controls and reference compounds (e.g., doxorubicin). Cell viability assays (MTT, resazurin) should follow ISO 10993-5 guidelines. EC₅₀ values must be calculated using nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Apoptosis markers (Annexin V/PI) and caspase activation assays add mechanistic depth .

Advanced: What methodologies address the instability of this compound in aqueous solutions during pharmacological assays?

Methodological Answer:
Stability studies under physiological conditions (pH 7.4, 37°C) with LC-MS/MS monitoring over 24–72 hours identify degradation products. Co-solvents (DMSO ≤0.1%) or cyclodextrin encapsulation improve solubility and stability. Accelerated stability testing (e.g., Arrhenius model) predicts shelf-life. Structural analogs with enhanced stability (e.g., methylated derivatives) can be synthesized and compared .

Basic: What criteria should guide the selection of in vivo models for this compound’s preclinical efficacy testing?

Methodological Answer:
Models must reflect the disease’s pathophysiology (e.g., xenografts for oncology, LPS-induced inflammation for immunology). Use genetically homogeneous strains (e.g., BALB/c mice) with age/weight-matched cohorts. Dose translation from in vitro IC₅₀ to in vivo mg/kg follows body surface area (BSA) normalization. Include PK/PD profiling (plasma half-life, tissue distribution) to correlate efficacy with exposure .

Advanced: How can researchers reconcile discrepancies in this compound’s reported mechanisms of action across different biological systems?

Methodological Answer:
Employ multi-omics approaches (transcriptomics, proteomics) to identify conserved pathways. CRISPR-Cas9 knockout models or RNAi silencing of putative targets (e.g., NF-κB, mTOR) validate specificity. Cross-species comparisons (human vs. murine primary cells) clarify interspecies variability. Systems biology tools (STRING, KEGG) map mechanistic networks and highlight context-dependent effects .

Basic: What analytical methods are recommended for quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity and sensitivity (LOQ ≤1 ng/mL). Sample preparation via protein precipitation (acetonitrile) or solid-phase extraction (SPE) minimizes matrix effects. Method validation follows FDA bioanalytical guidelines (accuracy 85–115%, precision ≤15% RSD) .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:
Diversify the core scaffold through semi-synthesis (e.g., acylations, glycosylations) or biotransformation. High-throughput screening (HTS) in target-specific assays identifies lead candidates. Free-Wilson or Hansch analysis quantifies substituent contributions to activity. ADMET prediction tools (SwissADME, pkCSM) prioritize derivatives with favorable pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.